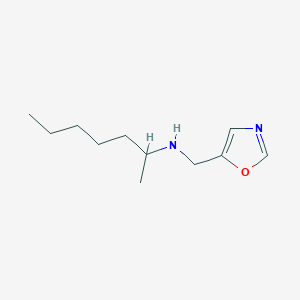
2-Fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as FOA and is a derivative of benzoic acid. FOA has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
FOA exerts its biological effects by binding to specific proteins and inhibiting their function. FOA has been shown to bind to the active site of enzymes, such as dihydrofolate reductase, and inhibit their activity. FOA has also been shown to bind to specific domains of proteins, such as the SH3 domain, and disrupt protein-protein interactions. The mechanism of action of FOA is dependent on its chemical structure and the target protein.
Biochemical and Physiological Effects:
FOA has been shown to have various biochemical and physiological effects, depending on the target protein. In cancer cells, FOA has been shown to induce cell death and inhibit cell proliferation. FOA has also been shown to reduce inflammation by inhibiting the activity of specific enzymes, such as cyclooxygenase-2. In bacteria, FOA has been shown to inhibit the growth of specific strains by disrupting essential metabolic pathways. FOA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FOA has several advantages for lab experiments, including its stability, solubility, and specificity for target proteins. FOA is stable under a wide range of conditions and can be easily synthesized in large quantities. FOA is also soluble in water and organic solvents, making it a versatile tool for biochemical and physiological studies. However, FOA has some limitations, including its potential toxicity and off-target effects. FOA may also have limited applicability to certain target proteins or biological systems.
Zukünftige Richtungen
FOA has several potential future directions for scientific research. In medicinal chemistry, FOA could be further developed as a drug candidate for the treatment of cancer, bacterial infections, and inflammation. FOA could also be used as a tool for drug discovery and target validation. In biochemistry, FOA could be used to study protein-protein interactions and enzyme activity in greater detail. FOA could also be used to develop new methods for protein labeling and imaging. In material science, FOA could be used as a building block for the synthesis of functionalized materials with specific properties, such as drug delivery systems and sensors.
Synthesemethoden
FOA can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrobenzoic acid with N-(1,3-oxazol-5-ylmethyl)amine in the presence of a reducing agent, such as iron powder. Another method involves the reaction of 2-fluoro-5-(bromomethyl)benzoic acid with N-(1,3-oxazol-5-ylmethyl)amine in the presence of a base, such as potassium carbonate. The yield and purity of FOA can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
FOA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FOA has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. FOA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biochemistry, FOA has been used as a tool to study protein-protein interactions and enzyme activity. FOA has been shown to bind to specific proteins and inhibit their function. In material science, FOA has been used as a building block for the synthesis of functionalized materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-10-2-1-7(3-9(10)11(15)16)14-5-8-4-13-6-17-8/h1-4,6,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHHPKLSKCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CO2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)


![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)






![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)

